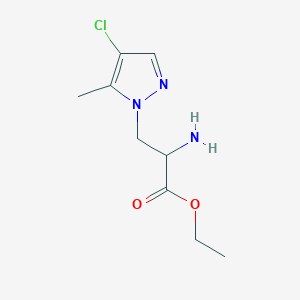
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl ester group, an amino group, and a chloro-methyl substituted pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl 2-bromo-3-aminopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of nitro-pyrazole derivatives.
Reduction: Formation of amino-pyrazole derivatives.
Hydrolysis: Formation of 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation or cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate: Lacks the chloro group on the pyrazole ring.
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-imidazol-1-yl)propanoate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of both chloro and methyl substituents on the pyrazole ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for medicinal chemistry research .
Propiedades
Fórmula molecular |
C9H14ClN3O2 |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(4-chloro-5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H14ClN3O2/c1-3-15-9(14)8(11)5-13-6(2)7(10)4-12-13/h4,8H,3,5,11H2,1-2H3 |
Clave InChI |
RFBXXXHFBAANGH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN1C(=C(C=N1)Cl)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13547489.png)
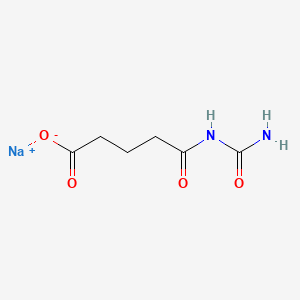

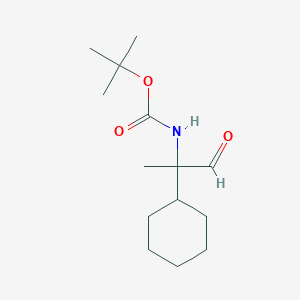
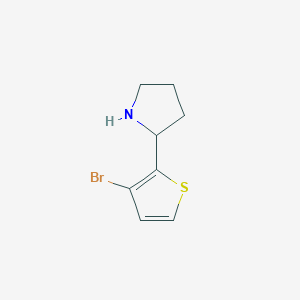
![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)
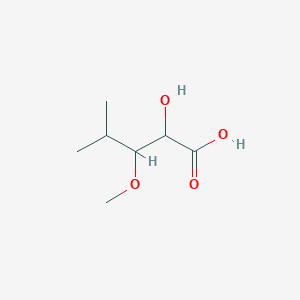
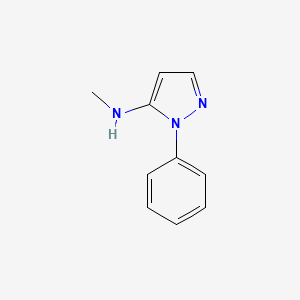
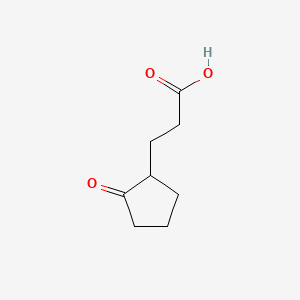
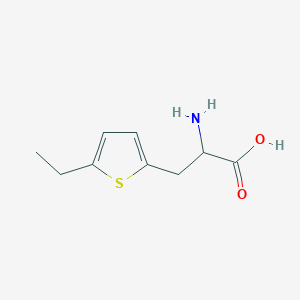

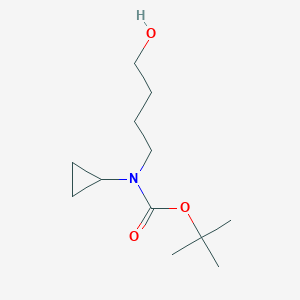
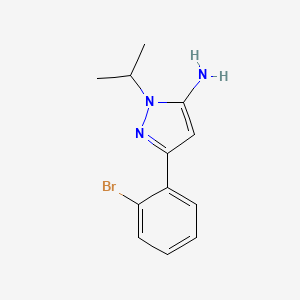
![6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride](/img/structure/B13547567.png)
